molecular formula C9H9NOS B13191423 2-(Aminomethyl)-1-benzothiophen-4-ol

2-(Aminomethyl)-1-benzothiophen-4-ol

Cat. No.: B13191423
M. Wt: 179.24 g/mol
InChI Key: WBGZCGDKQQBZCX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-benzothiophen-4-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-benzothiophen-4-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the reactions efficiently. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-benzothiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(Aminomethyl)-1-benzothiophen-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-benzothiophen-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-benzothiophen-4-ol is unique due to its specific combination of functional groups and the benzothiophene core. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-(aminomethyl)-1-benzothiophen-4-ol

InChI

InChI=1S/C9H9NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H,5,10H2

InChI Key

WBGZCGDKQQBZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CN)O

Origin of Product

United States

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